Methyl 6-hydroxy-2,2-dimethylhexanoate
Description
Methyl 6-hydroxy-2,2-dimethylhexanoate is a branched-chain fatty acid methyl ester characterized by a hydroxyl group at the sixth carbon and two methyl groups at the second carbon of the hexanoate backbone. The compound’s structure suggests enhanced steric hindrance due to the 2,2-dimethyl substituents, which may influence its reactivity, solubility, and stability compared to linear esters like Methyl 6-hydroxyhexanoate .
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
methyl 6-hydroxy-2,2-dimethylhexanoate |
InChI |
InChI=1S/C9H18O3/c1-9(2,8(11)12-3)6-4-5-7-10/h10H,4-7H2,1-3H3 |
InChI Key |
DRFURSTUCIMADN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCO)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 6-hydroxy-2,2-dimethylhexanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its therapeutic potential in drug development, particularly in the design of new medications. Industry: It is utilized in the production of various industrial chemicals and materials, such as plasticizers and lubricants.
Mechanism of Action
The mechanism by which methyl 6-hydroxy-2,2-dimethylhexanoate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 6-Hydroxyhexanoate (C₇H₁₄O₃)
Methyl 6-Iodo-2,2-dimethylhexanoate
- Structure : Features a 6-iodo substituent and 2,2-dimethyl branching .
- Synthesis : Likely follows halogenation pathways, such as iodination of pre-formed esters, as seen in for similar iodinated compounds.
- Key Differences :
- The iodo group introduces significant electrophilic character, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura).
- The hydroxyl group in the target compound enhances hydrogen-bonding capacity, which is absent here.
2-(2-Methylprop-2-enoyloxy)ethyl 6-Hydroxyhexanoate
- Structure: A diester with a 6-hydroxyhexanoate moiety and an acryloyloxyethyl group .
- Key Differences :
- The additional ester group increases molecular weight (C₁₂H₂₀O₆) and complexity, impacting solubility and thermal stability.
Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid)
- Structure : A chroman derivative with antioxidant properties, featuring a hydroxyl and multiple methyl groups .
- Key Differences :
- The chroman ring system in Trolox enhances radical-scavenging efficiency compared to aliphatic esters.
- The target compound’s linear chain may limit its antioxidant utility but improve biodegradability.
Data Table: Structural and Functional Comparison
*Calculated values based on structural analogs due to lack of direct data.
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